molecular formula C13H6Cl4O B13791987 Bis(2,5-dichlorophenyl)methanone CAS No. 25187-09-1

Bis(2,5-dichlorophenyl)methanone

Cat. No.: B13791987
CAS No.: 25187-09-1
M. Wt: 320.0 g/mol
InChI Key: JCUMFZRCQYQYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,5-dichlorophenyl)methanone is an organic compound with the molecular formula C13H8Cl2O It is a type of aromatic ketone, characterized by the presence of two 2,5-dichlorophenyl groups attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in bis(2,5-dichlorophenyl)methanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2,5-dichlorophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bis(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .

Comparison with Similar Compounds

  • Bis(2,4-dichlorophenyl)methanone
  • Bis(3,4-dichlorophenyl)methanone
  • Bis(2,5-dichlorophenyl)ethanone

Comparison: Bis(2,5-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the aromatic rings. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a compound of particular interest in research .

Properties

CAS No.

25187-09-1

Molecular Formula

C13H6Cl4O

Molecular Weight

320.0 g/mol

IUPAC Name

bis(2,5-dichlorophenyl)methanone

InChI

InChI=1S/C13H6Cl4O/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6H

InChI Key

JCUMFZRCQYQYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.